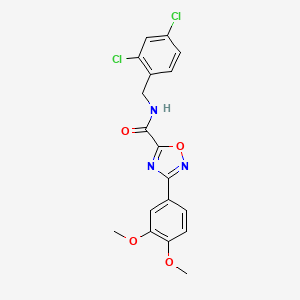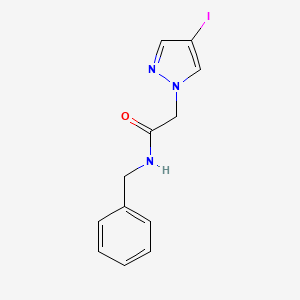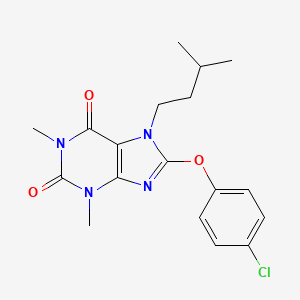![molecular formula C10H9F3N4O2S B11075116 6-[(5-methyl-1,2-oxazol-3-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B11075116.png)
6-[(5-methyl-1,2-oxazol-3-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-METHYL-3-ISOXAZOLYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE is a complex heterocyclic compound that features an isoxazole ring, a trifluoromethyl group, and an imidazothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-METHYL-3-ISOXAZOLYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include trifluoromethylating agents, amines, and various catalysts to facilitate ring closure and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[(5-METHYL-3-ISOXAZOLYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
6-[(5-METHYL-3-ISOXAZOLYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-[(5-METHYL-3-ISOXAZOLYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, imidazothiazole derivatives, and trifluoromethyl-containing compounds. Examples include:
3-Amino-5-methylisoxazole: A simpler isoxazole derivative with potential bioactivity.
5-Methyl-3-isoxazolamine: Another isoxazole derivative with similar structural features.
Uniqueness
What sets 6-[(5-METHYL-3-ISOXAZOLYL)AMINO]-6-(TRIFLUOROMETHYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5(6H)-ONE apart is its combination of the isoxazole ring, trifluoromethyl group, and imidazothiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9F3N4O2S |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
6-[(5-methyl-1,2-oxazol-3-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C10H9F3N4O2S/c1-5-4-6(16-19-5)14-9(10(11,12)13)7(18)17-2-3-20-8(17)15-9/h4H,2-3H2,1H3,(H,14,16) |
InChI Key |
YYZIJSJBNYKSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC2(C(=O)N3CCSC3=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B11075037.png)
![2-[(4-Bromonaphthalen-1-yl)sulfonyl]-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B11075040.png)


![2-({6-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]pyridazin-3-yl}oxy)acetamide](/img/structure/B11075049.png)
![2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B11075059.png)
![3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11075069.png)
![2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[1-(4-methoxyanilino)ethylidene]-5-oxo-3-pyrazolyl]acetic acid methyl ester](/img/structure/B11075077.png)
![ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11075081.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide](/img/structure/B11075084.png)

![3-amino-8,13,13-trimethyl-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B11075093.png)

![2,4-dichloro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11075107.png)
